2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol (CAS 1803713-44-1) is a dihalogenated benzyl alcohol derivative with the molecular formula C8H6Cl2F2O2 and a molecular weight of 243.03 g/mol. The compound features a unique substitution pattern with chlorine atoms at the 2- and 3-positions and a difluoromethoxy group at the 4-position of the benzyl alcohol core.

Molecular Formula C8H6Cl2F2O2
Molecular Weight 243.03 g/mol
CAS No. 1803713-44-1
Cat. No. B1410077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol
CAS1803713-44-1
Molecular FormulaC8H6Cl2F2O2
Molecular Weight243.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CO)Cl)Cl)OC(F)F
InChIInChI=1S/C8H6Cl2F2O2/c9-6-4(3-13)1-2-5(7(6)10)14-8(11)12/h1-2,8,13H,3H2
InChIKeyBZFJAYWEGCKUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol (CAS 1803713-44-1): A Dihalogenated Benzyl Alcohol Building Block for Research


2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol (CAS 1803713-44-1) is a dihalogenated benzyl alcohol derivative with the molecular formula C8H6Cl2F2O2 and a molecular weight of 243.03 g/mol . The compound features a unique substitution pattern with chlorine atoms at the 2- and 3-positions and a difluoromethoxy group at the 4-position of the benzyl alcohol core [1]. It is primarily supplied as a research chemical with a typical purity of 95%, intended for use as a synthetic intermediate or building block in medicinal chemistry and agrochemical research .

Why Generic Substitution of 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol is Not Advisable in Controlled Research


Simple substitution with other dichlorobenzyl alcohol isomers or analogs is not straightforward due to the critical influence of the substitution pattern on physicochemical properties and potential biological activity. The specific positioning of the chlorine atoms (2,3-) and the difluoromethoxy group (4-) on the aromatic ring dictates the compound's electronic distribution, lipophilicity (XLogP3-AA = 3.2), and hydrogen-bonding capacity (HB donor count = 1, acceptor count = 4), which are key determinants in target binding and reactivity [1]. Positional isomers of the formula C8H6Cl2F2O2, such as 2,5-dichloro-3-(difluoromethoxy)benzyl alcohol, share an identical molecular weight but differ in the spatial arrangement of substituents, potentially leading to significantly different biological or catalytic profiles [2]. Furthermore, the omission of the difluoromethoxy group in simpler analogs like 2,4-dichlorobenzyl alcohol results in a substantially lower molecular weight (177.03 g/mol) and a completely different logP and hydrogen-bonding landscape, precluding its use as a direct functional substitute [3]. Therefore, for reproducible research, the exact compound identity must be maintained.

2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol: Quantitative Differentiation Evidence Against Primary Alternatives


Regioisomeric Positioning Dictates Lipophilicity and Hydrogen Bonding Capacity Compared to 2,5-Dichloro-3-(difluoromethoxy)benzyl alcohol

While both 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol (Target) and 2,5-Dichloro-3-(difluoromethoxy)benzyl alcohol (Comparator) share the identical molecular formula and weight, their differing substitution patterns lead to distinct spatial arrangements of functional groups, which can profoundly affect molecular recognition. The target compound presents a 2,3-dichloro-4-difluoromethoxy substitution, whereas the comparator has a 2,5-dichloro-3-difluoromethoxy pattern [REFS-1, REFS-2]. Computed physicochemical properties, however, show identical XLogP3-AA (3.2) and Topological Polar Surface Area (29.5 Ų), indicating that these bulk descriptors do not capture the three-dimensional electronic differences critical for specific target engagement [REFS-1, REFS-2].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Enhanced Lipophilicity and Hydrogen Bonding Complexity vs. Simple 2,4-Dichlorobenzyl alcohol

The presence of the difluoromethoxy group in 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol introduces significant differences in physicochemical properties compared to the non-fluorinated analog, 2,4-dichlorobenzyl alcohol, a widely used antiseptic. The target compound has a molecular weight of 243.03 g/mol and an XLogP3-AA of 3.2, whereas 2,4-dichlorobenzyl alcohol is lighter (177.03 g/mol) and less lipophilic (XLogP3 ~1.8) [REFS-1, REFS-2]. The difluoromethoxy moiety also adds two hydrogen bond acceptor sites, increasing the total H-bond acceptor count from 1 to 4 [REFS-1, REFS-2].

Medicinal Chemistry Pharmacokinetics Drug Design

Supplier-Reported Purity and Controlled Handling Specifications vs. Open Market Alternatives

For research procurement, the guaranteed purity and handling specifications are critical differentiators. A reputable supplier, AKSci, lists 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol with a minimum purity specification of 95% and provides long-term storage instructions (cool, dry place) and a safety data sheet (SDS) . In contrast, many isomer catalog entries from generic aggregators lack explicit batch-specific purity guarantees or validated storage data beyond a general recommendation [1]. This documented quality control is essential for reproducible synthesis and biological assay results.

Chemical Procurement Quality Control Reproducibility

Potential for Distinct Biological Activity Based on Class-Level Antifungal SAR

While direct biological activity data for the target compound is not publicly available, class-level evidence strongly suggests that the unique 2,3-dichloro-4-difluoromethoxy substitution pattern could confer distinct biological properties. Research has established that 3,5-dichlorobenzyl alcohol is a highly active fragment against fungal pathogens, with its ester derivatives exhibiting EC50 values of 6.60 mg/L against Botrytis cinerea and 1.61 mg/L against Rhizoctonia solani [1]. The precise regioisomeric positioning of chlorine and the electron-withdrawing difluoromethoxy group on the target compound's scaffold are key structural variables that modulate potency and selectivity against different biological targets, such as succinate dehydrogenase. Given the profound impact of halogen position on antifungal activity demonstrated in this series, the 2,3-dichloro-4-difluoromethoxy isomer cannot be assumed to behave identically to other dichlorobenzyl alcohol analogs.

Antifungal Research Agrochemicals Succinate Dehydrogenase Inhibition

Optimal Application Scenarios for Procuring 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol (CAS 1803713-44-1)


Structure-Activity Relationship (SAR) Exploration in Antifungal Lead Optimization

This compound serves as a key intermediate or building block for synthesizing novel antifungal agents. Given the established activity of 3,5-dichlorobenzyl alcohol derivatives as succinate dehydrogenase inhibitors [1], the different halogenation pattern of this compound can be leveraged to explore unexplored chemical space around the benzyl alcohol pharmacophore, potentially leading to the discovery of leads with improved potency or resistance profiles.

Synthesis of Fluorinated Pyrethroid Pesticide Intermediates

Difluoromethoxyaromatic compounds are known intermediates in the preparation of pyrethroid pesticides [1]. The specific substitution pattern of this compound, featuring both chlorine and fluorine atoms, aligns with the structural motifs often found in modern, patentable agrochemicals. It can be used as a starting material for the introduction of the difluoromethoxybenzyl moiety into novel insecticide candidates.

Medicinal Chemistry Probe for CNS or Anti-infective Drug Discovery

The computed high lipophilicity (XLogP3-AA = 3.2) and increased hydrogen-bonding capacity of this compound, compared to non-fluorinated analogs [REFS-1, REFS-2], make it a suitable fragment for developing drug candidates where membrane permeability and target binding are crucial. It can be incorporated into lead molecules for central nervous system (CNS) disorders or used to build compound libraries for anti-infective screening.

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